methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with multiple functional groups. The core scaffold is analogous to bioactive derivatives reported in the literature, which exhibit diverse pharmacological activities, including tumor necrosis factor-alpha (TNF-α) inhibition and antitubulin effects . Key structural elements include:
- N,N-Diallylsulfamoylbenzamido group: Likely influences solubility and receptor binding via sulfonamide interactions.
- 5,5,7,7-Tetramethyl substituents: These alkyl groups may enhance metabolic stability and modulate the conformation of the tetrahydrothieno[2,3-c]pyridine ring.
Properties
IUPAC Name |
methyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S2/c1-8-14-29(15-9-2)36(32,33)18-12-10-17(11-13-18)22(30)27-23-20(24(31)34-7)19-16-25(3,4)28-26(5,6)21(19)35-23/h8-13,28H,1-2,14-16H2,3-7H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLYBMVFTUQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₃₁H₄₁N₃O₄S, with a molecular weight of approximately 553.1 g/mol. The structure features a thieno[2,3-c]pyridine core, which is known for diverse pharmacological properties. The presence of sulfonamide and carboxylate moieties enhances its reactivity and potential interactions with biological targets .
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-c]pyridine |
| Functional Groups | Sulfonamide, Carboxylate |
| Molecular Weight | 553.1 g/mol |
This compound has been identified as a positive allosteric modulator of cholinergic muscarinic M1 receptors. This modulation enhances acetylcholine signaling in the central nervous system (CNS), suggesting potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia .
Pharmacological Studies
Research indicates that compounds with similar structures have shown promise in targeting various receptor systems involved in pain management and cognitive function. Interaction studies typically employ techniques such as radiolabeled binding assays to determine binding affinity and efficacy at cholinergic receptors .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Neurological Disorders : The compound's ability to enhance cholinergic signaling may offer benefits in cognitive enhancement and neuroprotection.
- Pain Management : Similar compounds have been investigated for their analgesic properties through modulation of pain pathways.
- Cancer Research : Some derivatives have shown inhibitory effects on tumor cell lines, suggesting potential anticancer activities .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific receptor modulation capabilities compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Contains a quinoline ring | Antimicrobial activity |
| 1-Arylthieno[3,2-d]pyrimidines | Similar heterocyclic structure | Potential anti-inflammatory |
| Benzothiazole derivatives | Contains sulfur and nitrogen | Anticancer properties |
Comparison with Similar Compounds
Structural Features
The table below compares structural features and substituents of the target compound with analogous derivatives:
Key Observations :
- The N,N-diallylsulfamoylbenzamido group distinguishes it from sulfonamide-linked aryl moieties in or carbamoyl groups in , which may alter binding kinetics .
Physicochemical Properties
- Solubility : The diallylsulfamoyl group may increase aqueous solubility compared to purely aromatic substituents (e.g., trimethoxyphenyl in 3e) .
- Metabolic Stability : The tetramethyl groups could reduce cytochrome P450-mediated oxidation, extending half-life relative to acetyl-substituted analogs .
Preparation Methods
Structural Features and Significance
Structural Characterization
Methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate features several key structural elements:
- A tetrahydrothieno[2,3-c]pyridine core
- Four methyl substituents (two each at positions 5 and 7)
- A methyl carboxylate group at position 3
- A 4-(N,N-diallylsulfamoyl)benzamido group at position 2
This complex architecture contributes to the compound's unique physicochemical properties and potential biological activities.
Pharmacological Significance
The compound has been investigated for its potential as a positive allosteric modulator of cholinergic muscarinic M1 receptors. This activity suggests it may be beneficial in treating neurological disorders by enhancing acetylcholine signaling in the central nervous system. Additionally, compounds with similar structures have shown promise in targeting other receptor systems involved in pain management and cognitive function.
General Synthetic Approaches to Tetrahydrothieno[2,3-c]pyridine Derivatives
The Pictet-Spengler Approach
The Pictet-Spengler reaction represents a powerful method for constructing the tetrahydropyridine portion of tetrahydrothieno[2,3-c]pyridine derivatives. This approach has been successfully employed for synthesizing various analogues, particularly those with hydrogen or bromine substituents at position 2.
Vilsmeier-Haack Formylation Method
For 2-substituted tetrahydrothieno[2,3-c]pyridines, the synthesis often involves protecting a piperidone, followed by Vilsmeier-Haack formylation and subsequent cyclization reactions to form the thiophene ring. This approach has been successfully adapted for introducing various substituents at position 2.
Direct Synthesis from Thiophene Derivatives
Another approach involves utilizing 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile as a key intermediate. This approach has been reported for the one-step synthesis of a series of substituted tetrahydrothieno[2,3-c]pyridin-2-yl derivatives.
Synthesis of this compound
Preparation of the Tetrahydrothieno[2,3-c]pyridine Core
The synthesis of the target compound begins with the preparation of the 5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. Based on synthetic approaches for related compounds, this can be achieved through multiple pathways:
Method A: Starting from 5,5,7,7-tetramethylpiperidin-4-one
This approach involves:
- Protection of 5,5,7,7-tetramethylpiperidin-4-one with a suitable protecting group
- Vilsmeier-Haack formylation to introduce a chloroformyl group
- Reaction with sodium sulfide to generate a thiol intermediate
- Cyclization to form the thiophene ring
Method B: Using 2-Thiophene Ethylamine
An alternative approach involves:
- Reaction of 2-thiophene ethylamine with formaldehyde to form an imine
- Cyclization of the imine in the presence of acid to form the tetrahydrothieno[3,2-c]pyridine, which can be adapted to form the [2,3-c] isomer
Table 1 summarizes the reaction conditions for the preparation of the tetrahydrothieno core based on related compounds.
Table 1: Reaction Conditions for Tetrahydrothieno Core Formation
Introduction of the Methyl Carboxylate Group at Position 3
The introduction of the methyl carboxylate group at position 3 of the tetrahydrothieno[2,3-c]pyridine core can be accomplished through several methods:
Direct Carboxylation
If position 3 of the thiophene ring is appropriately activated, direct carboxylation followed by methylation can be performed. This typically involves:
- Lithiation of position 3 using a strong base (e.g., n-butyllithium)
- Reaction with carbon dioxide
- Methylation of the resulting carboxylic acid using diazomethane or methyl iodide/base
Alternative Synthetic Routes
Convergent Synthesis Approach
A convergent approach offers an alternative strategy, where the tetrahydrothieno[2,3-c]pyridine core and the 4-(N,N-diallylsulfamoyl)benzamido group are synthesized separately and combined in a final coupling step. This approach may offer advantages in terms of overall efficiency and flexibility.
Use of 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Based on research with related compounds, using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile as a key intermediate could provide a more direct route to the target compound. This would involve:
- Conversion of the 3-carbonitrile to a methyl carboxylate
- Reaction of the 2-amino group with 4-(N,N-diallylsulfamoyl)benzoyl chloride
Table 4 outlines a comparison of different synthetic approaches based on efficiency and practical considerations.
Table 4: Comparison of Synthetic Approaches
| Approach | Advantages | Disadvantages | Estimated Overall Yield (%) | Number of Steps |
|---|---|---|---|---|
| Sequential | More established methodology | Longer synthetic route | 20-30 | 7-9 |
| Convergent | Greater flexibility, potentially higher yields | Complex purification of intermediates | 25-35 | 5-7 |
| Via 2-amino-3-carbonitrile | Shorter route, potentially higher overall yield | Requires specific starting material | 30-40 | 4-5 |
Characterization and Analysis
Spectroscopic Characterization
Comprehensive characterization of the final compound and key intermediates is essential for confirming structural identity and purity. Primary analytical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H NMR and ¹³C NMR provide crucial structural information:
- ¹H NMR: Expected to show characteristic signals for the tetramethyl groups, methyl carboxylate, diallyl protons, and aromatic protons
- ¹³C NMR: Reveals carbon environments including carbonyl carbons, aromatic carbons, and aliphatic carbons
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups:
- Amide C=O stretch (~1650-1700 cm⁻¹)
- Ester C=O stretch (~1720-1740 cm⁻¹)
- Sulfonamide S=O stretches (~1300-1350 cm⁻¹)
- N-H stretch (~3300-3400 cm⁻¹)
Mass Spectrometry
Mass spectrometry provides confirmation of molecular weight and fragmentation patterns characteristic of the structural components.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is essential for assessing purity and can be used in both analytical and preparative modes. Typical conditions might include:
- C18 reverse-phase column
- Gradient elution with acetonitrile/water mixtures
- UV detection at multiple wavelengths
Physical Properties
Physical properties provide additional confirmation of identity and purity:
- Melting point
- Solubility profile in various solvents
- Optical rotation (if applicable)
Table 5 summarizes expected spectroscopic data based on structural features.
Table 5: Expected Spectroscopic Data
| Analytical Method | Expected Key Features | Significance |
|---|---|---|
| ¹H NMR | Signals at δ ~1.0-1.3 (tetramethyl groups) δ ~3.8 (methyl carboxylate) δ ~5.0-6.0 (diallyl CH=CH₂) δ ~7.0-8.0 (aromatic protons) δ ~10.0-11.0 (amide NH) |
Confirms presence and environment of key structural elements |
| ¹³C NMR | Signals at δ ~20-30 (tetramethyl carbons) δ ~50-55 (methyl carboxylate) δ ~115-135 (aromatic and alkene carbons) δ ~160-170 (carbonyl carbons) |
Provides information about carbon environments |
| IR | Bands at ~1730 cm⁻¹ (ester C=O) ~1660 cm⁻¹ (amide C=O) ~1320 and 1140 cm⁻¹ (S=O stretches) ~3300 cm⁻¹ (N-H stretch) |
Confirms presence of functional groups |
| Mass Spectrometry | Molecular ion peak at m/z ~553 Fragment ions corresponding to structural components |
Confirms molecular weight and structure |
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
Answer:
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1 : Formation of the tetrahydrothieno[2,3-c]pyridine core through cyclization reactions, often using benzo[d]thiazole derivatives as precursors under controlled temperature (e.g., reflux) and solvent systems (e.g., acetic anhydride/acetic acid mixtures) .
- Step 2 : Introduction of the 4-(N,N-diallylsulfamoyl)benzamido group via amide coupling, employing activating agents like chloroacetic acid or carbodiimides. Reaction times and stoichiometry are critical to minimize byproducts .
- Step 3 : Esterification of the carboxylate group using methanol under acid catalysis.
Key challenges include maintaining regioselectivity during cyclization and ensuring high purity during amide bond formation. Reaction progress is monitored via TLC and HPLC .
Basic: What analytical techniques are used to confirm its structure and purity?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, distinct peaks for methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm) are critical .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) and detects impurities from incomplete reactions .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) and fragmentation patterns .
Advanced labs may use X-ray crystallography for absolute configuration determination, though this is less common due to crystalization challenges .
Advanced: How can reaction conditions be optimized to improve yield and purity in the amidation step?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .
- Catalyst Use : DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) improves coupling efficiency in amide bond formation .
- Temperature Control : Lower temperatures (0–5°C) reduce epimerization risks during coupling, while reflux conditions accelerate cyclization .
- Workup Protocols : Sequential washes (e.g., aqueous NaHCO₃ for acid removal) and column chromatography (silica gel, gradient elution) enhance purity .
Advanced: How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tetrahydrothieno[2,3-c]pyridine derivatives) to identify common artifacts .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous protons and carbons, especially in crowded regions (e.g., δ 2.0–3.0 ppm for methylene groups) .
- Isotopic Labeling : Introduce deuterated analogs to trace unexpected peaks (e.g., residual solvents or rotamers) .
- Supplementary Techniques : Pair MS/MS fragmentation with IR spectroscopy to confirm functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
Advanced: What strategies are used to assess the compound’s biological activity and target interactions?
Answer:
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or SPR (surface plasmon resonance) to measure binding affinity .
- Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding modes to active sites, guided by the compound’s sulfamoyl and benzamido groups .
- ADMET Profiling : Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) to prioritize lead optimization .
- Contradiction Management : If biological activity conflicts with structural predictions, re-evaluate stereochemistry via chiral HPLC or re-synthesize enantiopure batches .
Advanced: How can solubility limitations in aqueous assays be addressed?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Salt Formation : Convert the free acid/base to a sodium or hydrochloride salt for improved aqueous compatibility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) that enhance solubility and are cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility constraints in cellular assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
